N-cyclohexyl-2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide
Description
N-cyclohexyl-2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide is a synthetic small molecule characterized by a pyran-4-one core substituted with a piperazine-linked 4-fluorophenyl group and an acetamide side chain bearing a cyclohexyl moiety.
Properties
IUPAC Name |
N-cyclohexyl-2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O4/c25-18-6-8-20(9-7-18)28-12-10-27(11-13-28)15-21-14-22(29)23(16-31-21)32-17-24(30)26-19-4-2-1-3-5-19/h6-9,14,16,19H,1-5,10-13,15,17H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISDJWCXJKPHMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. The compound is more selective to ENT2 than to ENT1.
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. This inhibition is achieved through a non-competitive and irreversible mechanism. The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition.
Biochemical Pathways
The compound’s interaction with ENTs affects the nucleotide synthesis and regulation of adenosine function. By inhibiting ENTs, the compound disrupts the normal function of these transporters, leading to changes in the cellular levels of nucleosides and nucleotides.
Pharmacokinetics
The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a long-lasting effect.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several acetamide derivatives, but distinct functional groups and substituents differentiate its pharmacological and physicochemical properties. Below is a comparative analysis:
Pharmacological and Physicochemical Properties
- Receptor Binding: The 4-fluorophenyl-piperazine moiety is a common feature in serotonin and dopamine receptor ligands. However, the pyran core may reduce binding affinity compared to pyridazinone or azetidinone derivatives, as seen in and .
- Metabolic Stability: The 4-oxo group in the pyran ring may render the compound susceptible to hepatic oxidation, whereas azetidinone derivatives () exhibit higher metabolic resistance due to their strained ring system .
Research Findings and Limitations
Challenges in Development
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